molecular formula C9H8IN B1354113 5-iodo-1-methyl-1H-indole CAS No. 280563-07-7

5-iodo-1-methyl-1H-indole

Cat. No. B1354113
M. Wt: 257.07 g/mol
InChI Key: DYHWMNMFESGBJZ-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular structure of 5-iodo-1-methyl-1H-indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .
    • They have been used in the treatment of various disorders in the human body, including cancer cells and microbes .
    • For example, Reserpine, an indole alkaloid, is used in the treatment of high blood pressure and severe agitation in patients with mental disorders .
  • Biotechnology

    • Indole is a signaling molecule produced by both bacteria and plants .
    • It has value for flavor and fragrance applications, for example, in the food industry or perfumery .
    • Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
  • Synthetic Organic Chemistry

    • The indole unit is recognized as one of the most significant moieties for drug discovery .
    • The investigation of novel methods of synthesis has attracted the attention of the chemical community .
    • Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
  • Synthesis of Selected Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Rapid Synthesis of 1,2,3-Trisubstituted Indoles

    • A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
    • This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
  • Biological Potential of Indole Derivatives

    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Synthesis of Selected Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Rapid Synthesis of 1,2,3-Trisubstituted Indoles

    • A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
    • This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
  • Biological Potential of Indole Derivatives

    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • 5-Iodoindole may be used in the synthesis of 3-dimethylaminomethyl-5-iodoindole via reaction with dimethyl amine and formaldehyde .
  • 5-Iodoindole can be used to synthesize 5-ethynyl-1H-indole. This is obtained via refluxing with trimethylsilylacetylene in the presence of triethylamine, catalyzed by palladium and copper (I)iodide in acetonitrile .

properties

IUPAC Name

5-iodo-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHWMNMFESGBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462368
Record name 5-iodo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-1-methyl-1H-indole

CAS RN

280563-07-7
Record name 5-iodo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5-iodoindole (75 g, 0.31 mol) in dry THF (750 mL), at −78° C. was added sodium hydride (60% in mineral oil, 14.85 g, 0.37 mol) in one portion. The suspension was stirred at −78° C. for 1 hour after which iodomethane (28.8 mL, 0.46 mol) was added. The reaction mixture was stirred overnight with a slow elevation of temperature to room temperature (no more dry ice was added). Ether (600 mL) and hexane (1.2 L) were added and the mixture was washed with brine (1.6 L) and water (1.5 L), dried over Na2SO4 and filtered. The solution was concentrated and the residual brown solid was recrystallized from hexane to give the title compound (66 g). The impure fraction from the mother liquor was flash chromatographed (8% EtOAc in hexane) to give an additional quantity of desired product (12.5 g, combined yield of 99%). MS (DCI/NH3) m/e 258 (M+H)+.
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75 g
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14.85 g
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750 mL
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28.8 mL
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1.2 L
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600 mL
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Synthesis routes and methods III

Procedure details

5-Iodoindole (4.8 g, 20 mmol) was stirred in dry DMF (20 ml) containing MeI (8.5 g, 60 mmol) and K2CO3 (13.8 g, 100 mmol) for overnight at 55° C. The reaction mixture was diluted with EtOAc and passed through celite plug. The illiterate was evaporated to dryness and then oil was further purified by small flash column, Yield (90%). 1H NMR (300 MHz, CDCl3) δ: 3.75 (s, 3H, NMe), 6.39 (d, J=3.0, 1H), 6.98 (d, J=3.0, 1H), 7.07 (d, J=9.0, 1H), 7.44 (dd, J1=9.0, J2=1.2, 1H), 7.93 (d, J=1.2, 1H).
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4.8 g
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20 mL
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8.5 g
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13.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
P Eraslan‐Elma, A Akdemir, E Berrino… - Archiv der …, 2022 - Wiley Online Library
Methyl/ethyl/benzyl‐5‐(un)substituted 1H‐indole‐2,3‐diones (2, 3, and 4) were synthesized by reaction of 5‐(un)substituted 1H‐indole‐2,3‐diones (1) with methyl iodide, ethyl chloride, …
Number of citations: 4 onlinelibrary.wiley.com
YJ Niu, GH Sui, HX Zheng, XH Shan, L Tie… - The Journal of …, 2019 - ACS Publications
… Another example that attracted us is using 5-iodo-1-methyl-1H-indole as a substrate, in which we observed relatively low yield in borylation (Scheme 1, eq 2). Only 48% yield of desired …
Number of citations: 12 pubs.acs.org
GC Midya, S Mandal, R Paul, J Dash - Journal of the Indian Chemical …, 2023 - Elsevier
… Preparation of 5-iodo-1-methyl-1H-indole 2. To a solution of 5… (n-hexanes) to obtain 5-iodo-1-methyl-1H-indole 2 (845 mg, … dried round bottomed flask 5-iodo-1-methyl-1H-indole 2 (800 …
Number of citations: 0 www.sciencedirect.com
Q Zhang, Y Peng, XI Wang, SM Keenan… - Journal of medicinal …, 2007 - ACS Publications
… 5-Iodo-1-methyl-1H-indole (1.0 g, 3.89 mmol) was dissolved in THF (10 mL) and cooled to −10 C. To the solution was added isopropylmagnesium chloride (2.5 mL, 2.0 M in THF), and …
Number of citations: 188 pubs.acs.org
G Satish, A Polu, T Ramar… - The Journal of Organic …, 2015 - ACS Publications
Molecular iodine-promoted efficient construction of isatins from 2′-aminophenylacetylenes, 2′-aminostyrenes, and 2′-amino-β-ketoesters is developed via oxidative amidation of sp, …
Number of citations: 65 pubs.acs.org
A Sen, RN Dhital, T Sato, A Ohno, YMA Yamada - ACS Catalysis, 2020 - ACS Publications
… Although 2-iodopyridine (1u) did not provide the desired reaction but the reaction of 3-iodothiophene (1t), 3-iodopyridine (1v), and 5-iodo-1-methyl-1H-indole (1w) afforded 4ta, 4va, and …
Number of citations: 15 pubs.acs.org
L Huang, DJ Weix - Organic letters, 2016 - ACS Publications
… (6e) 4-Iodo-1H-pyrazole and 5-iodo-1-methyl-1H-indole were also transformed into the corresponding arylheteroaryl biarenes (Scheme 4, 3q–r). Multifunctional pyridyl bromides were …
Number of citations: 85 pubs.acs.org
J Cai, LG Bai, Y Zhang, ZK Wang, F Yao, JH Peng… - Chem, 2021 - cell.com
Efficient strategies to assemble enantioenriched pyridine derivatives are highly important, given their significance in both synthetic and medicinal chemistry. Here, we report an …
Number of citations: 22 www.cell.com
B Majhi, BC Ranu - Organic Letters, 2016 - ACS Publications
… 5-Iodo-1-methyl-1H-indole (8a) was found to react under the optimized reaction conditions, producing moderate yield of the corresponding product 1-methyl-4,6-dimorpholino-1H-indole…
Number of citations: 46 pubs.acs.org
A Panigrahi - 2020 - search.proquest.com
… t BuCN)6](BF4)2, 30 1-iodo-2phenoxybenzene (2d) 31 and 5-iodo-1-methyl-1H-indole (2w) 32 were prepared according to reported methods. Column chromatography was carried out …
Number of citations: 4 search.proquest.com

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